1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 1-[2-(3-methylphenyl)cyclopropyl]ethan-1-amine hydrochloride is C₁₂H₁₇N·HCl , with a molecular weight of 211.73 g/mol . The structure comprises a cyclopropane ring fused to a 3-methylphenyl group and an ethylamine moiety, protonated as a hydrochloride salt. The SMILES notation (CC1=CC=CC=C1C2CC2C(C)N.Cl) confirms the connectivity: a cyclopropane ring (C2CC2) bridges the 3-methylphenyl group (C₆H₄CH₃) and a chiral ethylamine (C(C)N) .
Stereochemical analysis reveals the ethylamine group introduces a stereocenter at the carbon bonded to the amine. While explicit stereochemical data for this compound is absent in the provided sources, synthetic methods for analogous cyclopropane-containing amines suggest asymmetric catalysis or chiral resolution techniques (e.g., using Grignard reagents with chiral auxiliaries) likely yield enantiomerically pure forms . Computational models predict the cyclopropane’s ring strain (~27 kcal/mol) influences the molecule’s conformational preferences, favoring a dihedral angle of ~120° between the phenyl and ethylamine groups to minimize steric clashes .
Properties
IUPAC Name |
1-[2-(3-methylphenyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-8-4-3-5-10(6-8)12-7-11(12)9(2)13;/h3-6,9,11-12H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIKWCNRHGFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC2C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Biological Activity
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride, commonly referred to as a cyclopropylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethanamine backbone with a 3-methylphenyl substituent. Its molecular formula is C12H16ClN, and it possesses unique steric and electronic properties that influence its biological activity.
Pharmacological Effects
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride has been investigated for various pharmacological effects, including:
- Agonistic Activity : It has shown potential as an agonist for certain G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in neuropsychiatric disorders. Studies indicate that modifications to the compound can enhance its potency and selectivity for these receptors .
- Antimicrobial Activity : Preliminary studies have suggested that similar cyclopropylamines exhibit antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .
Structure-Activity Relationships (SAR)
Research into the SAR of cyclopropylamine derivatives indicates that specific structural modifications can significantly impact their biological efficacy. For example:
- Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
- Chirality : The stereochemistry of the amine plays a crucial role in its activity profile. Different stereoisomers may exhibit varying degrees of agonistic or antagonistic effects on target receptors .
Study 1: GPR88 Agonism
A study conducted on a series of cyclopropylamines, including 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride, evaluated their efficacy as GPR88 agonists using cAMP accumulation assays in CHO cells. Results indicated that specific structural modifications led to compounds with EC50 values as low as 195 nM, demonstrating significant agonistic potency .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives of cyclopropylamines were tested against various bacterial strains. The results showed promising antimicrobial activity with MIC values indicating effective inhibition at low concentrations. For instance, compounds similar to the target compound exhibited MIC values against Staphylococcus aureus and Escherichia coli ranging from 5.64 to 77.38 µM .
Data Tables
| Compound | Target Activity | EC50 (nM) | MIC (µM) |
|---|---|---|---|
| 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride | GPR88 Agonism | 195 | N/A |
| Related Cyclopropylamine Derivative | Antibacterial (E. coli) | N/A | 5.64 |
| Related Cyclopropylamine Derivative | Antifungal (C. albicans) | N/A | 16.69 |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 1-[2-(3-methylphenyl)cyclopropyl]ethan-1-amine hydrochloride
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 215.73 g/mol
- Physical Form : Powder, with a purity of 95% .
Psychoactive Research
Recent studies have focused on the psychoactive properties of compounds similar to 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride. It has been investigated for its potential as a hallucinogen and its effects on behavior in animal models. For instance, research comparing various phenylalkylamine analogues has shown that rigid analogues can induce significant behavioral changes, indicating potential applications in understanding psychotropic effects .
Neuropharmacology
The compound's structure suggests it may interact with neurotransmitter systems. Its cyclopropyl group could enhance binding affinity to specific receptors in the brain, making it a candidate for studying neuropharmacological effects. Investigations into similar compounds have demonstrated their ability to modulate serotonin receptors, which could lead to therapeutic applications in mood disorders .
Organic Synthesis
1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new pharmacologically active compounds. Researchers have utilized it in the synthesis of various derivatives that exhibit enhanced biological activity .
Buffering Agent
This compound is also noted for its use as an organic buffer in biological and biochemical applications. It helps maintain pH stability in various experimental setups, which is crucial for enzyme activity and cellular processes .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the aromatic ring, cyclopropane modifications, or amine chain variations. These differences influence physicochemical properties and biological activity:
Key Observations :
- Electron-Withdrawing Groups (e.g., F, CF₃) : Increase polarity and metabolic stability ().
- Bulkier Substituents (e.g., Br) : Elevate molecular weight and may reduce blood-brain barrier penetration ().
- Methoxy Groups : Enhance water solubility but may reduce CNS activity due to increased polarity ().
Spectroscopic Data and Structural Validation
- NMR : Cyclopropane protons typically appear as distinct multiplets (δ 0.8–2.5 ppm for ¹H; 10–30 ppm for ¹³C). For example, compound 29 () shows ¹H NMR signals at δ 2.95 (cyclopropyl CH₂) and δ 6.8–7.2 (aromatic protons) .
- HRMS : Used to confirm molecular ions (e.g., compound 31 in : calculated m/z 342.1712, observed 342.1705) .
Pharmacological Implications
- Serotonin Receptor Selectivity : highlights analogs with 5-HT₂C receptor modulation, suggesting the target compound may share this activity. Substituents like methoxy or fluoro groups influence receptor affinity .
- Metabolic Stability: Cyclopropane rings resist oxidative metabolism, extending half-life compared to non-rigid analogs ().
Preparation Methods
Starting Material and Initial Reaction
- The synthesis begins with a 3-methylphenyl-substituted methyl ketone derivative as the raw material.
- This ketone undergoes nucleophilic addition with methyl-magnesium bromide (a Grignard reagent) in anhydrous tetrahydrofuran (THF) at low temperature (-50 to -80 °C) to form the corresponding tertiary alcohol intermediate.
Conversion to Chlorosulfonyl Intermediate
- The tertiary alcohol intermediate is reacted with chlorosulfonyl isocyanate in dichloromethane at 0–5 °C.
- The addition is slow and controlled to form an N-chlorosulfonyl intermediate, which is critical for subsequent amine generation.
Generation of the Amine
- The chlorosulfonyl intermediate is then treated with aqueous sodium hydroxide solution, added dropwise at low temperature.
- This hydrolysis step yields the free amine, 1-[2-(3-methylphenyl)cyclopropyl]ethan-1-amine, in the organic phase after extraction and concentration.
Formation of Hydrochloride Salt
- The free amine is dissolved in ethyl acetate.
- Gaseous hydrogen chloride (HCl) is passed through the solution until the reaction is complete, precipitating the hydrochloride salt.
- The solid is filtered, washed with ethyl acetate, and dried to obtain pure 1-[2-(3-methylphenyl)cyclopropyl]ethan-1-amine hydrochloride.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios | Reaction Time | Notes |
|---|---|---|---|---|---|
| Grignard Addition | Methyl-magnesium bromide in anhydrous THF | -50 to -80 (add), then 20-30 (warm) | 1.0:1 (ketone:Grignard) | 0.5–2 h (add), 1–3 h (warm) | Controlled addition, quenching with NH4Cl |
| Chlorosulfonyl Isocyanate Reaction | Chlorosulfonyl isocyanate in dichloromethane | 0–5 | 1.1–1.3:1 (isocyanate:intermediate) | 2–4 h | Dropwise addition, low temperature |
| Hydrolysis with NaOH | Aqueous sodium hydroxide | 0–5 | 1.1–1.2:1 (NaOH:chlorosulfonyl intermediate) | Until completion | Dropwise addition, extraction post-reaction |
| HCl Gas Treatment | HCl gas in ethyl acetate | Ambient | Excess HCl | Until precipitation | Filtration and drying of hydrochloride salt |
Advantages and Yields
- The described method uses relatively simple reagents and mild conditions compared to prior art, reducing cost and increasing scalability.
- The process yields high-purity amine and hydrochloride salt with improved overall yield.
- The reaction steps are stable and suitable for scale-up production.
- The direct use of intermediates without extensive purification between steps enhances efficiency.
Research Findings and Comparative Analysis
- The Grignard addition to the 3-methylphenyl cyclopropyl ketone is highly selective, providing the tertiary alcohol intermediate in good yield.
- The chlorosulfonyl isocyanate reaction is critical for introducing the amine functionality through a sulfonyl intermediate, which upon hydrolysis, cleanly produces the primary amine.
- The hydrochloride salt formation using gaseous HCl in ethyl acetate is a mild and effective method, avoiding harsh acidic conditions that could degrade the cyclopropyl ring.
- Compared to other synthetic routes involving harsher conditions or expensive catalysts, this method balances cost, yield, and purity effectively.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Grignard Reaction | Methyl-magnesium bromide, THF | Formation of tertiary alcohol | Intermediate compound 2 |
| 2. Chlorosulfonylation | Chlorosulfonyl isocyanate, DCM | Formation of sulfonyl intermediate | Compound 3 |
| 3. Hydrolysis | NaOH aqueous solution | Conversion to primary amine | Compound 4 (free amine) |
| 4. Salt Formation | HCl gas, ethyl acetate | Formation of hydrochloride salt | Final product: amine hydrochloride |
Q & A
Q. What are the common synthetic routes for 1-[2-(3-Methylphenyl)cyclopropyl]ethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves two key steps: (1) formation of the cyclopropane ring via [2+1] cycloaddition or alkylation of a pre-existing cyclopropane intermediate, and (2) amination followed by hydrochloride salt formation. For example, analogous compounds (e.g., 3-Methyl-1-phenylbutan-1-amine hydrochloride) are synthesized by reacting the free base amine with hydrochloric acid under controlled stoichiometry and temperature (40–60°C) . Optimization strategies include:
- Reagent Selection : Use anhydrous HCl gas or concentrated HCl in ethanol to minimize side reactions.
- Purification : Crystallization from ethanol/ether mixtures improves purity (>95%) .
- Enzymatic Methods : Transaminase-mediated amination (as seen in related compounds) can enhance enantioselectivity .
| Key Reaction Parameters | Conditions |
|---|---|
| Temperature | 40–60°C |
| Solvent | Ethanol, Ether |
| Acid Source | HCl gas or 37% HCl |
| Yield Optimization | Slow addition of HCl, inert atmosphere |
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy : 1H/13C NMR identifies cyclopropane protons (δ 0.8–1.5 ppm) and aromatic substituents (δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₆ClN: calc. 209.09; observed 209.10) .
- UV-Vis Spectroscopy : λmax ~255 nm (aromatic π→π* transitions) .
- X-ray Crystallography : Resolves cyclopropane geometry and salt formation .
Q. Data Interpretation Tips :
- Cyclopropane ring strain may cause atypical NMR splitting patterns .
- Compare with structurally similar compounds (e.g., 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride) to validate substituent effects .
Q. How should stability and storage conditions be determined to ensure long-term viability?
Methodological Answer: Stability studies should assess:
- Thermal Degradation : Perform accelerated aging at 40°C for 1–4 weeks, monitoring purity via HPLC .
- Light Sensitivity : Store in amber vials if UV-Vis data indicates photodegradation (e.g., λmax shifts) .
- Moisture Sensitivity : Karl Fischer titration quantifies hygroscopicity; desiccants (silica gel) are recommended .
| Storage Recommendations | Evidence |
|---|---|
| Short-term | RT (if purity >98%) |
| Long-term | -20°C, under argon |
| Reconstituted solutions | Use within 24h (avoid aqueous buffers) |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles (prevents skin/eye contact) .
- First Aid : For inhalation, move to fresh air and administer oxygen; for skin contact, wash with soap/water for 15 minutes .
- Waste Disposal : Neutralize with 10% NaOH before incineration (follows EPA guidelines for amine hydrochlorides) .
Q. Risk Mitigation :
- Conduct a COSHH assessment to address specific hazards (e.g., dust inhalation during weighing) .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic/electrophilic reactions?
Methodological Answer: The cyclopropane ring introduces angle strain, enhancing reactivity:
- Nucleophilic Substitution : The ring’s sp³ carbons undergo strain-driven opening with strong nucleophiles (e.g., LiAlH4 reduces adjacent carbonyls) .
- Electrophilic Aromatic Substitution : The 3-methylphenyl group directs electrophiles to the meta position, but steric hindrance from the cyclopropane may slow kinetics .
Q. Experimental Design :
- Compare reaction rates with non-cyclopropane analogs (e.g., 2-Methylpropan-1-amine hydrochloride) using kinetic NMR .
Q. How can researchers design assays to evaluate its interactions with biomolecular targets (e.g., GPCRs)?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-spiperidone for dopamine receptors) to measure IC50 values. Competitive binding curves identify Ki (inhibition constants) .
- Functional Assays : cAMP accumulation or calcium flux assays (FLIPR) assess agonism/antagonism .
- Structural Studies : Molecular docking (AutoDock Vina) models interactions with receptor active sites, validated by site-directed mutagenesis .
Q. Data Analysis :
- Address false positives via counter-screens (e.g., hERG channel liability assays) .
Q. How should conflicting data on biological activity be resolved (e.g., divergent IC50 values across studies)?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (pH, temperature, cell line passage number) .
- Analytical Validation : Re-characterize compound purity (HPLC >98%) to rule out degradation .
- Meta-Analysis : Compare with structurally related compounds (e.g., 1-(3-Chloro-4-fluorophenyl)ethan-1-amine) to identify substituent-activity trends .
| Common Pitfalls | Solutions |
|---|---|
| Batch-to-batch variability | Use certified reference standards |
| Assay interference (e.g., autofluorescence) | Include vehicle controls and orthogonal assays |
Q. What computational strategies are effective for predicting its metabolic pathways?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s MetaSite or CypReact to predict cytochrome P450 metabolism (e.g., N-demethylation or cyclopropane ring oxidation) .
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions (B3LYP/6-31G* basis set) .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Q. Case Study :
- For 1-(4-Methylphenyl)cyclopropanamine hydrochloride, DFT predicted preferential oxidation at the cyclopropane ring, confirmed by LC-MS metabolite profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
